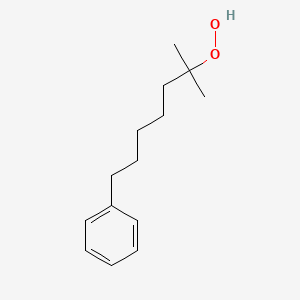
2-Methyl-7-phenylheptane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-phenylheptane-2-peroxol is an organic compound characterized by the presence of a peroxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenylheptane-2-peroxol typically involves the reaction of 2-Methyl-7-phenylheptane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-phenylheptane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Methyl-7-phenylheptane-2-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers, resins, and other industrial materials due to its reactive peroxide group.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-phenylheptane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include:
Oxidation of lipids: Leading to lipid peroxidation.
Oxidation of proteins: Resulting in protein carbonylation.
Oxidation of nucleic acids: Causing DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-7-phenylheptane: Lacks the peroxide group, making it less reactive in oxidative processes.
2-Methyl-7-phenylheptane-2-ol: Contains a hydroxyl group instead of a peroxide group, leading to different chemical properties and reactivity.
Benzyl peroxide: Another peroxide compound with different structural features and reactivity.
Uniqueness
2-Methyl-7-phenylheptane-2-peroxol is unique due to its specific structure, which combines a phenyl group with a peroxide functional group. This combination imparts distinct oxidative properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
85981-57-3 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(6-hydroperoxy-6-methylheptyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,16-15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 |
Clé InChI |
QTVVVHUAADOMQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


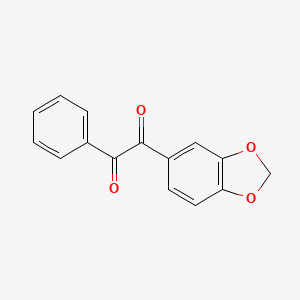
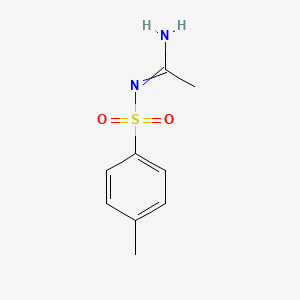
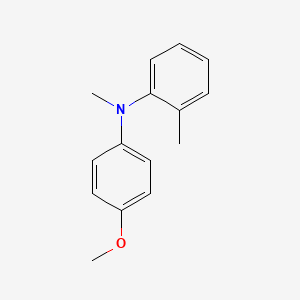
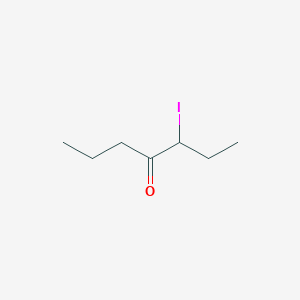
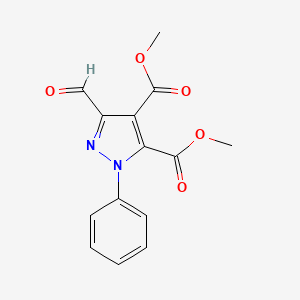
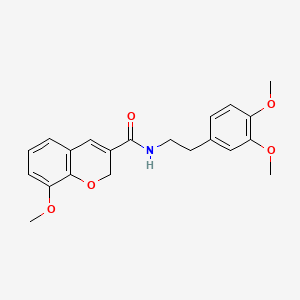
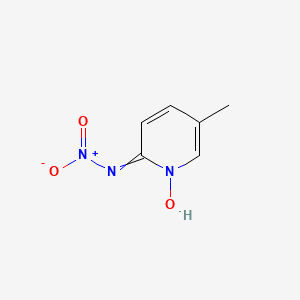
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
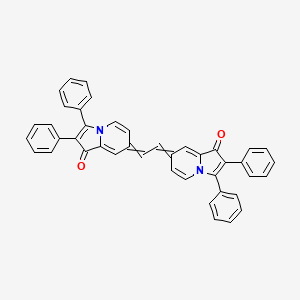

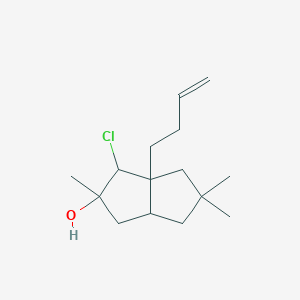
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
